

# CAS number 765-47-9 properties and hazards

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## Compound of Interest

Compound Name: 1,2-Dimethylcyclopentene

Cat. No.: B3386875

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An In-depth Technical Guide on 2,2,6,6-Tetramethyl-4-piperidone (Triacetoneamine) Initial research indicates a likely misidentification in the requested CAS number 765-47-9, which corresponds to **1,2-dimethylcyclopentene**, a compound with limited publicly available data relevant to the target audience. The search results frequently cross-reference 2,2,6,6-Tetramethyl-4-piperidone (CAS 826-36-8), a compound with significant applications in industrial and pharmaceutical research. This guide will focus on the latter, assuming it to be the intended subject of inquiry.

2,2,6,6-Tetramethyl-4-piperidone, commonly known as triacetoneamine, is a pivotal chemical intermediate.<sup>[1]</sup> Its primary applications are in the synthesis of Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).<sup>[1][2]</sup> The sterically hindered amine structure of its derivatives imparts unique radical-scavenging and photostabilizing properties.<sup>[1]</sup>

## Chemical and Physical Properties

Triacetoneamine is a white to beige crystalline solid that is highly soluble in water and common organic solvents.<sup>[2][3]</sup>

Table 1: Physical and Chemical Properties of 2,2,6,6-Tetramethyl-4-piperidone

Property	Value	Reference(s)
CAS Number	<b>826-36-8</b>	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO	<a href="#">[3]</a>
Molecular Weight	155.24 g/mol	<a href="#">[4]</a>
Appearance	White - beige powder or crystals	<a href="#">[3]</a>
Melting Point	34-38 °C (lit.)	
Boiling Point	102-105 °C / 18 mmHg (lit.)	
Density	1.065 g/cm <sup>3</sup> at 20 °C	<a href="#">[5]</a>
Vapor Pressure	0.25 mmHg at 25 °C	<a href="#">[3]</a>
Water Solubility	249 g/L at 20 °C	<a href="#">[5]</a>
logP (Octanol/Water Partition)	1.16 (unprotonated at 25 °C)	<a href="#">[5]</a>
pKa	4.80	<a href="#">[3]</a>
Flash Point	81 °C (177.8 °F) - Pensky-Martens closed cup	<a href="#">[6]</a>

| Refractive Index | 1.463 at 20 °C |[\[3\]](#) |

## Synthesis Protocols

The industrial production of triacetoneamine is typically achieved through the Robinson-Schöpf condensation of acetone and ammonia.[\[1\]](#)

## Experimental Protocol: Synthesis from Phorone

A laboratory-scale synthesis has been described by Sandris and Ourisson.[\[7\]](#)

Materials:

- Phorone (25 g, 180 mmol)[\[7\]](#)

- Ammonium hydroxide (180 mL)[7]
- Concentrated HCl[7]
- Sodium chloride[7]
- Diethyl ether[7]
- Anhydrous sodium sulfate[7]

#### Methodology:

- Stir a mixture of phorone and ammonium hydroxide at 35°C for 12 hours.[7]
- Cool the solution in an ice bath and acidify to pH 1 with concentrated HCl.[7]
- Saturate the solution with NaCl and perform an ether extraction.[7]
- Adjust the pH of the aqueous layer to 10 with ammonium hydroxide and re-extract with ether.[7]
- Dry the combined ether extracts with anhydrous sodium sulfate and evaporate the solvent in vacuo to obtain the product.[7]

This method reportedly yields approximately 78% of the desired product.[7]

## Hazard Identification and Safety

2,2,6,6-Tetramethyl-4-piperidone is classified as a hazardous chemical. It is corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage.[5] It may also elicit an allergic skin reaction.[8]

Table 2: GHS Hazard Classification

Hazard Class	Category	Statement	Reference(s)
Corrosive to metals	1	H290: May be corrosive to metals	[5]
Acute toxicity (Oral)	4	H302: Harmful if swallowed	[5]
Skin corrosion	1B	H314: Causes severe skin burns and eye damage	[5]
Skin sensitization	1A	H317: May cause an allergic skin reaction	[8]
Serious eye damage	1	H314: Causes severe skin burns and eye damage	[5]

| Aquatic hazard (long-term) | 3 | H412: Harmful to aquatic life with long lasting effects |[6] |

#### First Aid Measures:

- Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[3]
- Skin Contact: Immediately flush with soap and water for at least 15 minutes after removing contaminated clothing. Seek immediate medical attention.[3]
- Eye Contact: Flush eyes with water for at least 15 minutes. Seek immediate medical attention.[3]
- Ingestion: If conscious, give 2-4 cups of milk or water. Do not induce vomiting. Seek immediate medical attention.[3]

## Toxicological Data

Table 3: Ecotoxicity Data

Test	Species	Value	Exposure	Reference(s)
LC50	Danio rerio (zebrafish)	63 mg/L	96 h	[5]
EC50	Daphnia magna (water flea)	281.2 mg/L	48 h	[5]

| EC50 | Desmodesmus subspicatus (algae) | 566.2 mg/L | 72 h |[5] |

In vivo studies have indicated that oral administration of triacetoneamine can induce acute liver failure in rats at high doses.[9][10]

## Applications in Research and Development

The utility of triacetoneamine is primarily as a building block for more complex functional molecules.

## Synthesis of Hindered Amine Light Stabilizers (HALS)

Triacetoneamine is a crucial precursor for HALS, which are used to protect polymers from photodegradation.[1][2] The synthesis typically involves the reduction of the ketone to an alcohol, followed by esterification.[1]



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Caption: Synthetic pathway to HALS from triacetoneamine.

## Precursor to TEMPO Radicals

Triacetoneamine is a starting material for producing the stable free radical TEMPO and its derivatives.[11] These compounds are widely used as catalysts for selective oxidations and as spin labels in biophysical studies.[11]

## Pharmaceutical Applications

Derivatives of triacetoneamine have shown potential in several areas of pharmaceutical research:

- **Cardiovascular Drugs:** It serves as an intermediate for the synthesis of anti-arrhythmic and antihypertensive agents.[\[2\]](#)
- **Antimicrobials:** Amine N-halamine functionalized silica nanoparticles, derived from a triacetoneamine precursor, have been shown to be potent antibiotics against *Staphylococcus aureus* and *Escherichia coli*.[\[12\]](#)

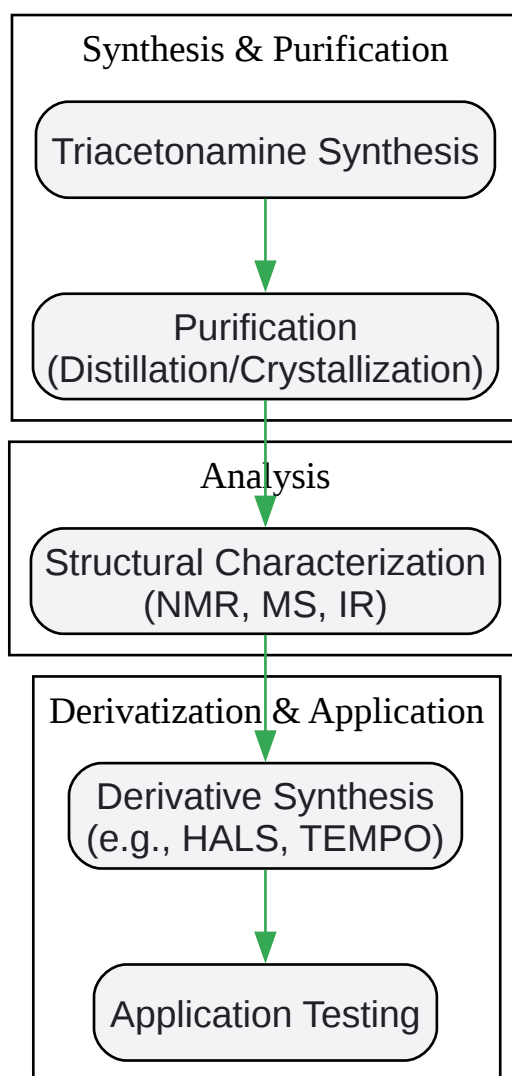
## Analytical Methods

The characterization of 2,2,6,6-tetramethyl-4-piperidone is performed using standard analytical techniques.

- **Spectroscopy:** Comprehensive mass spectrometry (GC-MS, MS-MS), NMR, IR, and UV/Visible spectroscopy data are available in public databases such as the NIST Chemistry WebBook.[\[4\]](#)[\[13\]](#)
- **Chromatography:** A reverse-phase HPLC method has been developed for its analysis.[\[14\]](#)

## Experimental Workflow

The following diagram outlines a general workflow from synthesis to application for a triacetoneamine-derived product.



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Caption: From synthesis to application of triacetonamine derivatives.

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